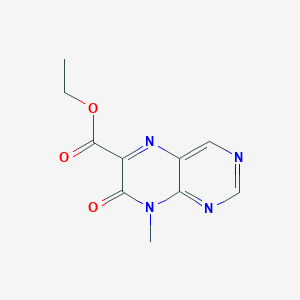

Ethyl 8-methyl-7-oxopteridine-6-carboxylate

説明

Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pteridine ring, which is a bicyclic structure containing nitrogen atoms. Pteridines are significant in biological systems, often found in pigments and cofactors.

特性

CAS番号 |

2047-23-6 |

|---|---|

分子式 |

C10H10N4O3 |

分子量 |

234.21 g/mol |

IUPAC名 |

ethyl 8-methyl-7-oxopteridine-6-carboxylate |

InChI |

InChI=1S/C10H10N4O3/c1-3-17-10(16)7-9(15)14(2)8-6(13-7)4-11-5-12-8/h4-5H,3H2,1-2H3 |

InChIキー |

JEBWOBVOTXICHL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=NC2=CN=CN=C2N(C1=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be synthesized through various organic reactions. One common method involves the esterification of 8-methyl-7-oxopteridine-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 8-methyl-7-oxopteridine-6-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

化学反応の分析

Types of Reactions

Ethyl 8-methyl-7-oxopteridine-6-carboxylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or other nucleophiles can be used under appropriate conditions.

Major Products

Hydrolysis: Produces 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.

Reduction: Yields the corresponding alcohol.

Substitution: Results in various substituted pteridine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Role as a Precursor in Drug Synthesis

Ethyl 8-methyl-7-oxopteridine-6-carboxylate serves as a precursor for synthesizing various bioactive compounds. Its structural features enable it to act as an intermediate in the production of pharmaceuticals with enhanced biological activity. Pteridines are known to interact with cellular receptors and enzymes, making them valuable in drug development.

Antimicrobial and Antiviral Properties

Research indicates that derivatives of ethyl 8-methyl-7-oxopteridine-6-carboxylate exhibit antimicrobial and antiviral activities. Studies have shown that modifications to the pteridine ring can lead to compounds that effectively inhibit the growth of bacteria and viruses, providing a basis for new therapeutic agents.

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 8-methyl-7-oxopteridine-6-carboxylate derivative A | Antimicrobial | |

| Ethyl 8-methyl-7-oxopteridine-6-carboxylate derivative B | Antiviral |

Agricultural Applications

Herbicide Development

Ethyl 8-methyl-7-oxopteridine-6-carboxylate has been investigated for its potential use in herbicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.

Plant Growth Regulators

This compound also shows promise as a plant growth regulator. Research has demonstrated that it can influence plant growth patterns, enhancing yield and resistance to environmental stressors.

Biochemical Research

Enzyme Interaction Studies

Studies focusing on the interaction of ethyl 8-methyl-7-oxopteridine-6-carboxylate with various enzymes have provided insights into its mechanism of action. The compound's ability to bind with enzymes involved in metabolic pathways is crucial for understanding its biological effects.

Case Study: Binding Affinity

A case study examining the binding affinity of ethyl 8-methyl-7-oxopteridine-6-carboxylate with dihydrofolate reductase (DHFR) revealed significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new inhibitors targeting similar enzymes.

作用機序

The mechanism of action of ethyl 8-methyl-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor, modulating enzymatic activities. The pteridine ring structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.

類似化合物との比較

Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be compared with other pteridine derivatives:

Ethyl 8-methyl-7-oxopteridine-6-carboxylate vs. Ethyl 8-methyl-7-oxopteridine-6-carboxamide: The carboxamide derivative has different solubility and reactivity properties.

Ethyl 8-methyl-7-oxopteridine-6-carboxylate vs. Methyl 8-methyl-7-oxopteridine-6-carboxylate: The methyl ester has a lower molecular weight and different physical properties.

Ethyl 8-methyl-7-oxopteridine-6-carboxylate vs. 8-methyl-7-oxopteridine-6-carboxylic acid: The acid form is more polar and has different solubility characteristics.

These comparisons highlight the unique properties of ethyl 8-methyl-7-oxopteridine-6-carboxylate, making it suitable for specific applications in research and industry.

生物活性

Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of Ethyl 8-methyl-7-oxopteridine-6-carboxylate typically involves multi-step reactions that include cyclization and functional group modifications. Key methods include:

- Cyclization of substituted amines with ethyl acetoacetate.

- Oxidation reactions to introduce the carbonyl group at position 7.

- Esterification to form the ethyl ester.

Antimicrobial Properties

Recent studies have indicated that Ethyl 8-methyl-7-oxopteridine-6-carboxylate exhibits antimicrobial activity against various pathogens. For instance:

- In vitro studies demonstrated that the compound shows significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that Ethyl 8-methyl-7-oxopteridine-6-carboxylate induces apoptosis and inhibits cell proliferation at concentrations above 10 µM .

The proposed mechanisms of action for Ethyl 8-methyl-7-oxopteridine-6-carboxylate include:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects .

Clinical Relevance

A case study involving patients with resistant bacterial infections highlighted the potential use of Ethyl 8-methyl-7-oxopteridine-6-carboxylate as an adjunct therapy. Patients treated with this compound alongside standard antibiotics showed improved outcomes compared to those receiving antibiotics alone .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC: 25–100 µg/mL) |

| Antitumor Activity | Induces apoptosis in MCF-7 cells at >10 µM |

| Mechanism | Inhibits DNA synthesis; induces ROS |

| Clinical Case Study | Improved outcomes in resistant infections |

Q & A

Q. How can the purity and structural identity of Ethyl 8-methyl-7-oxopteridine-6-carboxylate be confirmed after synthesis?

Methodological Answer:

- Synthesis Validation : Use - and -NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, methyl protons at ~2.5 ppm) and compare with literature spectra.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals and solve the structure using SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) .

Q. What experimental conditions are optimal for synthesizing Ethyl 8-methyl-7-oxopteridine-6-carboxylate?

Methodological Answer:

- Reagent Selection : Use esterification catalysts like DMAP or HSO under anhydrous conditions to avoid hydrolysis.

- Temperature Control : Maintain reflux in aprotic solvents (e.g., THF or DCM) at 60–80°C to balance reaction rate and thermal stability.

- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in situ FTIR for carbonyl group formation.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in Ethyl 8-methyl-7-oxopteridine-6-carboxylate crystals be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, or S motifs) using crystallographic data. Software like Mercury or PLATON can visualize interactions .

- Quantitative Metrics : Calculate hydrogen-bond distances (e.g., O···H < 2.5 Å) and angles (θ > 120°) from CIF files. For puckered rings, use Cremer-Pople coordinates to quantify deviations from planarity .

- Thermal Motion : Refine anisotropic displacement parameters in SHELXL to assess dynamic vs. static disorder in hydrogen-bond networks .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Data Quality Checks : Inspect R and completeness (>95%) to identify outliers. Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Model Validation : Cross-validate with Hirshfeld surfaces (CrystalExplorer) to detect missed weak interactions (e.g., C–H···O).

- Multi-Software Crosscheck : Compare refinement results from SHELX and Olex2 to isolate software-specific artifacts .

Q. What computational strategies predict the reactivity of Ethyl 8-methyl-7-oxopteridine-6-carboxylate in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to study steric hindrance from the methyl group.

- Transition State Analysis : Locate TSs with QM/MM methods (e.g., Gaussian/Amber) for ester hydrolysis pathways .

Experimental Design & Data Analysis

Q. How to design a study comparing the photostability of Ethyl 8-methyl-7-oxopteridine-6-carboxylate with its analogs?

Methodological Answer:

- Controlled Variables : Irradiate samples under UV light (λ = 254 nm) in quartz cuvettes, maintaining consistent intensity (e.g., 10 mW/cm).

- Degradation Metrics : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and quantify half-life (t) using first-order kinetics.

- Statistical Validation : Apply ANOVA to compare degradation rates across analogs, ensuring p < 0.05 for significance .

Q. How to address discrepancies between experimental and computational 1H^1H1H-NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO-d) to improve shift accuracy.

- Conformational Sampling : Use Boltzmann weighting in software like ACD/Labs to account for rotamer populations.

- Referencing : Calibrate experimental shifts with TMS and verify computational scaling factors .

Reproducibility & Ethical Considerations

Q. What documentation ensures reproducibility of synthetic procedures for this compound?

Methodological Answer:

- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography: silica mesh, eluent ratios).

- Data Deposition : Upload crystallographic data to the Cambridge Structural Database (CSD) and spectral data to public repositories (e.g., PubChem) .

- Error Reporting : Disclose failed attempts (e.g., hydrolysis under basic conditions) to guide future researchers .

Q. How to ethically handle data contradictions in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。